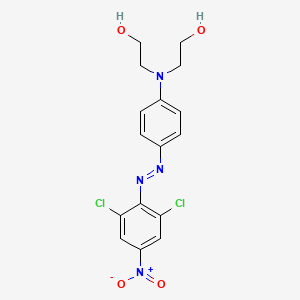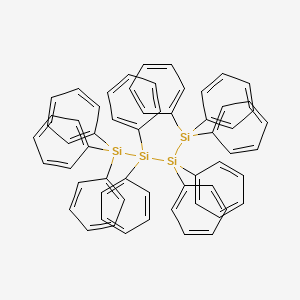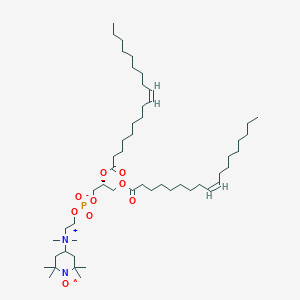
18:1 Tempo PC, 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, chloroform
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18:1 Tempo PC, also known as 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, is a phospholipid derivative. It is a stable isotope and is primarily used for the preparation of liposomes. The compound has a molecular formula of C52H98N2O9P and a molecular weight of 926.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18:1 Tempo PC involves the esterification of 1,2-dioleoyl-sn-glycero-3-phosphocholine with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of 18:1 Tempo PC follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
18:1 Tempo PC undergoes various chemical reactions, including:
Oxidation: The TEMPO moiety can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: The phosphocholine group can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the TEMPO moiety can lead to the formation of oxoammonium salts .
Applications De Recherche Scientifique
18:1 Tempo PC has a wide range of applications in scientific research:
Chemistry: Used in the preparation of liposomes for drug delivery systems.
Biology: Employed in studies involving cell membranes and lipid bilayers.
Medicine: Utilized in the development of targeted drug delivery systems.
Industry: Applied in the formulation of various pharmaceutical and cosmetic products.
Mécanisme D'action
The mechanism of action of 18:1 Tempo PC involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The TEMPO moiety acts as a spin label, allowing for the study of membrane dynamics and interactions. The compound targets cell membranes and can modulate various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Another phospholipid used in liposome preparation.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Similar in structure but with an ethanolamine head group.
1,2-dioleoyl-sn-glycero-3-phosphoserine (DOPS): Contains a serine head group.
Uniqueness
18:1 Tempo PC is unique due to the presence of the TEMPO moiety, which provides additional functionalities such as spin labeling and redox activity. This makes it particularly useful in studies involving membrane dynamics and oxidative stress .
Propriétés
Formule moléculaire |
C52H98N2O9P |
|---|---|
Poids moléculaire |
926.3 g/mol |
InChI |
InChI=1S/C52H98N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-49(55)60-45-48(63-50(56)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)46-62-64(58,59)61-42-41-54(7,8)47-43-51(3,4)53(57)52(5,6)44-47/h23-26,47-48H,9-22,27-46H2,1-8H3/b25-23-,26-24-/t48-/m1/s1 |
Clé InChI |
GHORPKLVHLJVAC-BIUCBCRNSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





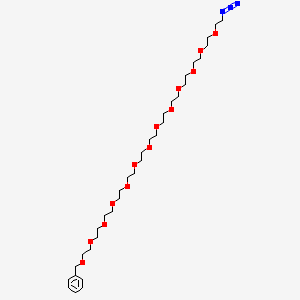
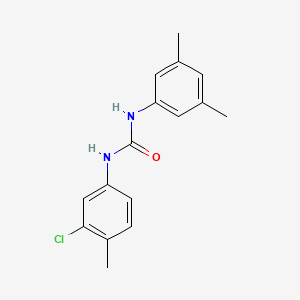
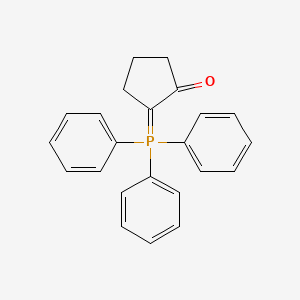
![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)
![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)

![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
